5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms. The bromine and ethyl substituents on the pyrazole ring make this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-ethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer and more efficient brominating agents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Bromo-1-ethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and aldehyde groups play crucial roles in these interactions, often forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
Uniqueness
The combination of these substituents makes it a versatile compound for further chemical modifications and applications .
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-bromo-1-ethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |
InChI Key |
ITYOMELWELHODZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C=O)Br |
Origin of Product |
United States |
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